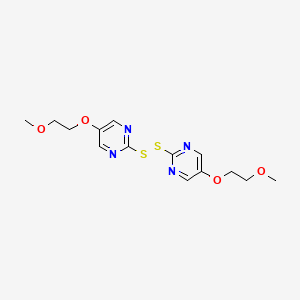![molecular formula C9H10N6S B11773861 Benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]- CAS No. 189297-50-5](/img/structure/B11773861.png)
Benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzenethiol is an organic compound that features a triazine ring substituted with amino groups and a benzenethiol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzenethiol typically involves the reaction of 4,6-diamino-1,3,5-triazine with a suitable benzenethiol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzenethiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzenethiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Known for its antimicrobial properties.
4,6-Diamino-2-phenyl-1,3,5-triazine: Used in the synthesis of pharmaceuticals.
6-Chloro-1,3,5-triazine derivatives: Explored for their antibacterial activity.
Propiedades
Número CAS |
189297-50-5 |
|---|---|
Fórmula molecular |
C9H10N6S |
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]benzenethiol |
InChI |
InChI=1S/C9H10N6S/c10-7-13-8(11)15-9(14-7)12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,12,13,14,15) |
Clave InChI |
FRGKLWBPLYHSSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



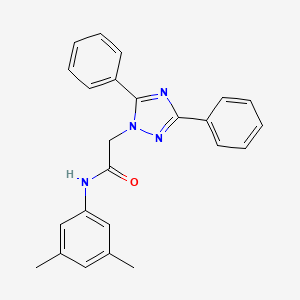

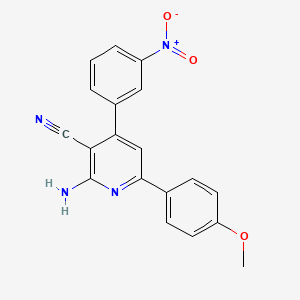
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B11773792.png)

![3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11773797.png)


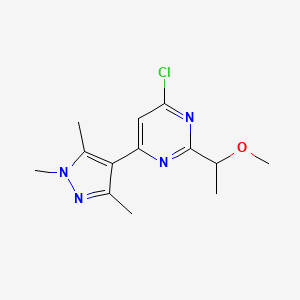
![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B11773828.png)
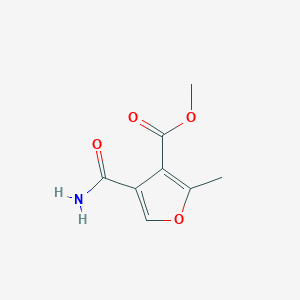
![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11773849.png)
